2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile
Description
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile is an organic compound that features a chlorophenyl group and a phenethylamino group attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(2-phenylethylamino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-15-8-6-14(7-9-15)16(12-18)19-11-10-13-4-2-1-3-5-13/h1-9,16,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQZDEGDBKRBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with phenethylamine in the presence of a cyanide source. Common reagents include sodium cyanide or potassium cyanide, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds generally involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential as a lead compound in the development of new therapeutic agents. Its structure suggests possible interactions with biological targets that could lead to antimicrobial and anticancer properties.
- Mechanism of Action : Preliminary studies indicate that the compound may inhibit specific enzymes or receptors associated with disease pathways, making it a candidate for further pharmacological evaluation.
Biological Research
-
Antimicrobial Activity : Recent studies have shown that 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile exhibits moderate to strong activity against various bacterial strains. This suggests its potential use in developing new antibiotics.
- Case Study : A study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria found promising results, indicating its effectiveness as an antibacterial agent.
-
Anticancer Properties : In vitro studies have demonstrated that this compound can reduce cell viability in breast cancer cell lines by promoting apoptosis through mitochondrial pathways.
- Case Study : Research on breast cancer cells showed that treatment with varying concentrations of the compound led to significant cell death, highlighting its potential for further development as an anticancer drug.
Industrial Applications
- Chemical Synthesis : The compound serves as an intermediate in organic synthesis, particularly in the production of specialty chemicals and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile
- 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile
- 2-(4-Chlorophenyl)-2-(propylamino)acetonitrile
Uniqueness
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile is unique due to the presence of the phenethylamino group, which may confer distinct biological activities and chemical reactivity compared to its analogs with different alkyl groups.
Biological Activity
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile (CAS No. 1018527-41-7) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group and a phenethylamino moiety, which contribute to its biological properties. Its molecular formula is C16H18ClN, with an average molecular weight of approximately 273.78 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.
- Enzyme Modulation : It can modulate enzyme activity through competitive inhibition or allosteric modulation, influencing various biochemical pathways.
- Cell Membrane Interaction : Similar compounds have been shown to target bacterial cell membranes, suggesting that this compound may possess antimicrobial properties as well.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown:
- Inhibition of Gram-positive and Gram-negative Bacteria : Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Antifungal activity was also observed, with MIC values against Candida albicans and Fusarium oxysporum indicating potential therapeutic applications in treating fungal infections .
Neurotoxicity Studies
In vitro studies have explored the neurotoxic effects of phenethylamine derivatives. Although specific data on this compound is limited, related phenethylamines exhibited concentration-dependent cytotoxicity in neuronal cell lines. Mechanistic insights revealed mitochondrial dysfunction and altered calcium homeostasis as key factors in neurotoxicity .
Study on Structural Activity Relationship (SAR)
A study examining the SAR of similar compounds highlighted that electron-withdrawing groups like chlorine enhance antimicrobial activity. The presence of the 4-chloro group is believed to increase lipophilicity, facilitating better membrane penetration and efficacy against pathogens .
Pharmacokinetics and Stability
Pharmacokinetic studies suggest that the stability of this compound can be affected by environmental factors such as pH and temperature. Long-term exposure may lead to degradation, impacting its biological efficacy .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
